Magnesium Chlorophyllin
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
copper;trisodium;3-[20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-22-id-2-yl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36N4O6.Cu.3Na/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23;;;;/h7,12-14,17,21H,1,8-11H2,2-6H3,(H5,35,36,37,38,39,40,41,42,43,44);;;;/q;+2;3*+1/p-5 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDGVJUIHRPKFR-UHFFFAOYSA-I | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=NC1=CC3=C(C(=C([O-])[O-])C(=N3)C(=C4C(C(C(=N4)C=C5C(=C(C(=C2)[N-]5)C=C)C)C)CCC(=O)[O-])CC(=O)[O-])C)C.[Na+].[Na+].[Na+].[Cu+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H31CuN4Na3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
724.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Architecture and Coordination Chemistry of Magnesium Chlorophyllin
The Chlorin (B1196114) Macrocycle as the Core Tetrapyrrole System
The fundamental framework of magnesium chlorophyllin is the chlorin macrocycle. This large heterocyclic structure belongs to the broader class of compounds known as tetrapyrroles, which are characterized by four pyrrole-like rings linked together. wikipedia.org In cyclic tetrapyrroles like chlorin, these rings are connected by methine bridges (=CH−) to form a macrocyclic ring. nih.gov
The chlorin ring is specifically a dihydroporphyrin, meaning it is more reduced than the porphyrin ring found in heme. fu-berlin.de This partial hydrogenation, specifically the saturation of a double bond in one of the pyrrole (B145914) rings (ring D), distinguishes it structurally and electronically from porphyrins. fu-berlin.deresearchgate.net This saturation breaks the full aromatic conjugation of the macrocycle, which has significant implications for its absorption spectra compared to porphyrins. The core structure consists of four nitrogen atoms from the pyrrole subunits pointing towards the center of the macrocycle, creating a cavity suitable for coordinating a metal ion. wikipedia.orgquora.com
Table 1: Structural Comparison of Relevant Tetrapyrrole Macrocycles
| Feature | Porphyrin (e.g., in Heme) | Chlorin (e.g., in Chlorophyllin) |
|---|---|---|
| Core Structure | Four pyrrole rings | Four pyrrole-like rings |
| Linkages | Methine bridges | Methine bridges |
| Saturation | Fully unsaturated (conjugated) macrocycle | Partially saturated (one reduced pyrrole ring) |
| Symmetry | Higher symmetry due to full conjugation | Lower symmetry due to reduced bond |
| Central Cavity | Contains four coordinating nitrogen atoms | Contains four coordinating nitrogen atoms |
Central Magnesium(II) Ion Coordination within the Chlorin Ring
At the heart of the this compound molecule lies a single magnesium ion (Mg²⁺). wikipedia.org This ion is centrally located within the plane of the chlorin ring and is bound by the four nitrogen atoms of the pyrrole rings. wikipedia.orgquora.com The magnesium is present in a +2 oxidation state (Mg²⁺). quora.com The bonding involves the donation of lone pair electrons from the nitrogen atoms to the empty orbitals of the magnesium ion, forming a highly stable coordination complex through chelation. quora.comstackexchange.com
This coordination is crucial for stabilizing the planar conformation of the molecule. researchgate.net While the four nitrogen atoms of the chlorin ring provide the primary, equatorial ligands, the magnesium ion's coordination sphere is not always saturated by them. nih.gov The Mg²⁺ ion can accommodate additional ligands in the axial positions (above and below the plane of the ring). This allows for coordination numbers of five or six. nih.govrsc.org In biological systems and in solution, these axial ligands are often water molecules or amino acid side chains from proteins, such as histidine. nih.govlu.se
Table 2: Coordination Properties of the Central Magnesium Ion
| Property | Description |
|---|---|
| Central Ion | Magnesium (Mg) |
| Oxidation State | +2 |
| Primary Ligands | Four nitrogen atoms from the chlorin macrocycle |
| Coordination Bonds | Formed between the Mg²⁺ ion (Lewis acid) and nitrogen atoms (Lewis bases) |
| Typical Coordination No. | 4 (from the ring), 5, or 6 (with axial ligands) |
| Axial Ligands | Can include water, histidine, or other solvent/protein residues |
| Molecular Geometry | Primarily square planar (from the ring), can become square pyramidal (5-coordinate) or octahedral (6-coordinate) |
Ligand Field Theory and Electronic Structure Considerations for Magnesium Coordination
The electronic structure and bonding in this compound can be described using Ligand Field Theory (LFT), an extension of molecular orbital theory. britannica.comwikipedia.org In this complex, the central Mg²⁺ ion acts as a Lewis acid, an electron-pair acceptor, while the four nitrogen atoms of the chlorin ring function as Lewis bases, donating their lone pairs of electrons. nih.gov
The primary interactions are electrostatic, characteristic of a "hard" Lewis acid like Mg²⁺ interacting with the nitrogen ligands. nih.gov The coordination of magnesium significantly "tunes" the electronic properties of the tetrapyrrole ring. stackexchange.com This interaction stabilizes the complex and modulates the energy levels of the macrocycle's extensive π-electron system. These alterations in the electronic structure are directly responsible for the molecule's characteristic light absorption properties. The electron density of the chlorin ring can also shield the central magnesium ion, influencing its effective electronegativity and its ability to interact with axial ligands. nih.gov The presence and nature of these axial ligands can further perturb the electronic environment of the magnesium ion and, consequently, the entire chromophore.
Table 3: Application of Ligand Field Theory Concepts to this compound
| LFT Concept | Application in this compound |
|---|---|
| Metal Ion | Mg²⁺ (Main group metal, d⁰ configuration) |
| Lewis Acid/Base Interaction | Mg²⁺ (Lewis acid) accepts electron pairs from the four nitrogen atoms (Lewis bases) of the chlorin ring. nih.gov |
| Bonding Nature | Primarily electrostatic interactions between the "hard" acid (Mg²⁺) and the nitrogen ligands. |
| Electronic Structure Effect | Coordination tunes the energy levels of the chlorin macrocycle's π-electron system. stackexchange.com |
| Role of d-orbitals | No d-orbital splitting as Mg²⁺ is d⁰. LFT describes the overall stability and electronic properties of the molecular orbitals. |
| Influence of Axial Ligands | Axial ligands further modify the ligand field, perturbing the electronic structure of the magnesium center and the macrocycle. |
Biosynthetic Pathways and Magnesium Incorporation Dynamics
Overview of the Mg-Branch of Tetrapyrrole Biosynthesis
The journey to chlorophyll (B73375) begins with the synthesis of protoporphyrin IX, a common intermediate in the tetrapyrrole pathway. At this juncture, the pathway diverges. The insertion of ferrous iron (Fe²⁺) into protoporphyrin IX leads to the formation of heme, while the insertion of magnesium (Mg²⁺) commits the molecule to the chlorophyll branch, forming Mg-protoporphyrin IX. This pivotal step is catalyzed by the enzyme magnesium chelatase and marks the commencement of the "Mg-branch" of tetrapyrrole biosynthesis. Subsequent enzymatic modifications of Mg-protoporphyrin IX, including esterification and the formation of a fifth ring, ultimately lead to the production of chlorophyll a and chlorophyll b.
Magnesium Chelatase: Catalytic Mechanism and Enzymatic Regulation of Mg2+ Insertion
Magnesium chelatase is a complex, multi-subunit enzyme that orchestrates the ATP-dependent insertion of Mg²⁺ into protoporphyrin IX. This reaction is not only a key catalytic step but also a major regulatory point in the chlorophyll biosynthetic pathway. The enzymatic process is intricate, involving a two-step reaction mechanism that includes an initial ATP-dependent activation phase followed by the chelation step itself.
Magnesium chelatase is comprised of three distinct subunits: CHLI, CHLD, and CHLH. In bacteriochlorophyll-producing organisms, these subunits are designated BchI, BchD, and BchH respectively. Each subunit plays a crucial and interactive role in the catalytic process.
CHLI Subunit: This subunit belongs to the AAA+ (ATPases Associated with diverse cellular Activities) protein family and is responsible for the hydrolysis of ATP, which provides the energy for the magnesium insertion.
CHLD Subunit: The CHLD subunit forms a complex with CHLI and is thought to act as a scaffold, facilitating the interaction between the CHLI ATPase and the CHLH subunit.
CHLH Subunit: The largest of the three subunits, CHLH, is responsible for binding the protoporphyrin IX substrate. It is believed that a conformational change in CHLH, driven by the ATP hydrolysis of the CHLI-CHLD complex, facilitates the insertion of the magnesium ion.
| Subunit | Alternative Name | Key Function |
| CHLI | BchI | ATPase activity, energy provision |
| CHLD | BchD | Scaffolding, facilitates subunit interaction |
| CHLH | BchH | Binds protoporphyrin IX substrate |
The activity of magnesium chelatase is subject to regulation at the post-translational level, ensuring that chlorophyll synthesis is tightly coordinated with environmental cues and the developmental state of the plant. One key mechanism of post-translational regulation is through redox control, particularly targeting the CHLI subunit. Cysteine residues within the CHLI subunit can be modified, which in turn modulates the ATPase activity of the enzyme and, consequently, the rate of magnesium insertion. This redox regulation allows for rapid adjustments in chlorophyll synthesis in response to changes in light conditions. Additionally, the coordinated expression and potential post-translational modifications of all three subunits are necessary to meet the varying demands for chlorophyll.
Magnesium chelatase exhibits a high degree of specificity for its substrates: protoporphyrin IX and magnesium ions. The enzyme does not catalyze the insertion of other divalent cations, nor does it act on other porphyrin intermediates. The four substrates for this enzymatic reaction are ATP, protoporphyrin IX, Mg²⁺, and H₂O. The successful catalysis by the heterotrimeric complex yields four products: ADP, phosphate, H⁺, and the committed chlorophyll precursor, Mg-protoporphyrin IX. This specificity ensures that the metabolic flux is correctly channeled into the chlorophyll biosynthetic pathway.
Interconversion Mechanisms of Chlorophyll b to Chlorophyll a in Degradation Pathways
During senescence or in response to changing light conditions, chlorophyll is degraded in an orderly process. A key step in this degradation pathway is the conversion of chlorophyll b to chlorophyll a. This conversion is not a simple reversal of the biosynthetic pathway. Instead, it involves a two-step enzymatic process. First, chlorophyll b is converted to 7-hydroxymethyl chlorophyll a. This intermediate is then subsequently reduced to chlorophyll a. This conversion ensures that both forms of chlorophyll are funneled into a common degradation pathway. Studies have shown that this conversion precedes the ultimate breakdown of the chlorophyll molecule.
Degradation Kinetics and Stability Mechanisms of Magnesium Chlorophyllin
Biochemical Pathways of Chlorophyll (B73375) Degradation Leading to Magnesium Dechelation
The breakdown of chlorophyll is a highly regulated and crucial process in the life cycle of plants, particularly during leaf senescence and fruit ripening. The initial and committed step in the major chlorophyll degradation pathway is the removal of the central magnesium ion (Mg²⁺) from the chlorophyll molecule, a process known as magnesium dechelation. researchgate.netoregonstate.edu This reaction is catalyzed by the enzyme Mg-dechelatase. unise.org
The gene responsible for encoding Mg-dechelatase is known as the STAY-GREEN (SGR) gene. researchgate.net The action of this enzyme converts chlorophyll a into pheophytin a, a magnesium-free chlorophyll derivative. researchgate.netunise.org Pheophytin a is an essential intermediate in the degradation cascade and also plays a crucial role as the primary electron acceptor in Photosystem II during photosynthesis. researchgate.netddwcolor.com
Historically, another pathway was proposed where the first step was the removal of the phytol (B49457) tail by the enzyme chlorophyllase, resulting in chlorophyllide. However, current evidence strongly suggests that for chlorophyll degradation during senescence, the primary pathway begins with the removal of magnesium. oregonstate.edu Following the formation of pheophytin a, the enzyme pheophytinase (PPH) catalyzes the removal of the hydrophobic phytol tail, converting pheophytin a into pheophorbide a. researchgate.net Pheophorbide a is then further broken down into colorless catabolites.
Structural and biochemical analyses of a bacterial homolog of the SGR enzyme have provided insights into the dechelation mechanism. It is proposed that a catalytic triad (B1167595) of amino acid residues (specifically H32, D34, and D62 in the studied homolog) is essential for the enzyme's activity. The reaction mechanism likely involves the deprotonated side chain of an aspartate residue (D34) coordinating with and destabilizing the central magnesium ion, which ultimately leads to its extraction from the porphyrin ring. nih.gov
Key Enzymatic Steps in Early Chlorophyll Degradation:
| Step | Substrate | Enzyme | Product |
| 1. Magnesium Dechelation | Chlorophyll a | Mg-dechelatase (SGR) | Pheophytin a |
| 2. Dephytylation | Pheophytin a | Pheophytinase (PPH) | Pheophorbide a |
Role of Magnesium Content in Chlorophyll Degradation and Pigment Transformation
Under conditions of magnesium deficiency, plants initiate a systematic degradation of chlorophyll in older, mature leaves. This is a strategic remobilization process to salvage magnesium, which is a mobile nutrient, and transport it to younger, actively growing leaves and tissues that have higher photosynthetic demands. ums.edu.myuum.edu.my This process is visually manifested as interveinal chlorosis, a yellowing of the leaf tissues between the veins, which is a classic symptom of magnesium deficiency. ums.edu.mygoogle.com
The degradation of chlorophyll under magnesium-deficient conditions is actively mediated by the STAY-GREEN (SGR) enzyme. ddwcolor.comnih.gov Studies have shown that magnesium deficiency specifically upregulates the expression of the OsSGR gene in rice, triggering chlorophyll breakdown. ddwcolor.com This targeted degradation serves two main purposes:
Magnesium Remobilization : It releases the magnesium locked within the chlorophyll molecules, making it available for reallocation within the plant. ddwcolor.comnih.gov
Photoprotection : A surplus of light energy captured by chlorophyll that cannot be used for photosynthesis (due to metabolic impairments from magnesium deficiency) leads to the production of reactive oxygen species (ROS). ddwcolor.comgoogle.com These ROS can cause significant photooxidative damage to the cell. By degrading chlorophyll, the plant reduces light absorption, thus mitigating further ROS generation and protecting the leaf from photodamage. ddwcolor.comnih.gov
Research indicates that the ROS, particularly hydrogen peroxide (H₂O₂), generated during magnesium deficiency act as signaling molecules that positively regulate the expression of SGR, creating a feedback loop that accelerates chlorophyll degradation. ddwcolor.com Therefore, the magnesium content within the plant is a critical determinant of pigment stability, with deficiency actively promoting the enzymatic breakdown of chlorophyll and the transformation of green tissues to yellow.
Influence of Environmental Factors on Magnesium Chlorophyllin Structural Integrity (e.g., pH, light, temperature)
The structural integrity of this compound is highly susceptible to environmental conditions. Factors such as pH, light, and temperature can induce non-enzymatic degradation, primarily through the displacement of the central magnesium ion.
pH: The stability of this compound is significantly dependent on pH. In acidic environments (low pH), the porphyrin ring is protonated, which facilitates the rapid and irreversible displacement of the Mg²⁺ ion by two hydrogen ions (H⁺). unise.orgums.edu.my This process, known as pheophytinization, converts the bright green chlorophyll into the olive-brown pheophytin. ums.edu.my The rate of this degradation decreases as the pH becomes neutral to slightly alkaline, with the green color being best protected in a pH range of 6 to 8. ums.edu.my
Light: Exposure to light, particularly high-intensity and ultraviolet (UV) radiation, can lead to the photodegradation of chlorophyll. This process involves the absorption of photons, which can excite the chlorophyll molecule and lead to the formation of reactive oxygen species, causing photooxidative bleaching. nih.govgoogle.com The degradation is faster with higher energy light, such as UV-B, compared to white light. Under magnesium deficiency, high light intensity exacerbates chlorophyll degradation by increasing the production of ROS, which in turn stimulates the expression of the SGR enzyme. nih.gov
Temperature: Elevated temperatures accelerate the degradation of this compound. Thermal processing, common in the food industry, causes the conversion of chlorophyll to pheophytin and other derivatives like pyropheophytin. ddwcolor.com This thermal degradation typically follows first-order reaction kinetics. researchgate.netuum.edu.my Studies on various green vegetables have consistently shown that chlorophyll a is generally less thermally stable than chlorophyll b. researchgate.net For instance, in green peas heated between 70°C and 100°C, chlorophyll a degraded 12 to 18 times faster than chlorophyll b. researchgate.net
Summary of Environmental Factor Effects on this compound Stability:
| Factor | Effect | Primary Degradation Product |
| Low pH (Acidic) | Accelerates Mg²⁺ displacement by H⁺ | Pheophytin |
| High Light/UV | Causes photo-oxidation and bleaching | Various photo-degradation products |
| High Temperature | Increases rate of Mg²⁺ loss and other reactions | Pheophytin, Pyropheophytin |
Comparative Stability Studies with Other Metallochlorophyllins (e.g., Cu-chlorophyllin)
The inherent instability of the magnesium ion in the chlorophyllin complex, particularly in the presence of heat and acid, has led to the use of more stable metallochlorophyllin derivatives in applications like food coloring. The most common of these is sodium copper chlorophyllin (SCC).
Comparative studies consistently demonstrate that copper chlorophyllin is significantly more stable than its magnesium counterpart. nih.govums.edu.my The enhanced stability of copper chlorophyllin stems from the nature of the bond between the central metal ion and the nitrogen atoms of the porphyrin ring. The copper-nitrogen (Cu-N) bond is more covalent and has higher bond energy compared to the magnesium-nitrogen (Mg-N) bond. researchgate.netums.edu.my
This fundamental difference in bond strength makes copper chlorophyllin much more resistant to demetallation under acidic conditions. While magnesium is readily displaced by protons at a low pH, the more robustly bound copper ion remains in place, allowing the molecule to retain its vibrant green color. nih.govums.edu.my This property is crucial for its use in acidic foods and beverages. nih.gov
Furthermore, copper chlorophyllin exhibits superior stability against degradation by heat and light. ddwcolor.comnih.gov The process of replacing the magnesium with copper, often called "coppering," not only stabilizes the molecule but also enhances the vibrancy of the green color. nih.gov For these reasons, metallo-chlorophyll complexes like copper chlorophyllin and, to a lesser extent, zinc chlorophyllin are widely used by the food industry to preserve a desirable and stable green color in processed products. ddwcolor.comums.edu.my
Stability Comparison: Magnesium vs. Copper Chlorophyllin
| Property | This compound | Copper Chlorophyllin | Reason for Difference |
| Acid Stability | Low (degrades to olive-brown pheophytin) | High (retains green color) | Stronger, more covalent Cu-N bond |
| Heat Stability | Moderate | High | Higher metal-porphyrin bond energy |
| Light Stability | Moderate | High | More stable central metal complex |
| Color | Bright Green | Vibrant Green | "Coppering" process enhances color |
Synthetic Methodologies and Chemical Derivatization of Magnesium Chlorophyllin
Saponification as a Primary Route for Chlorophyllin Formation from Chlorophyll (B73375)
Saponification is a fundamental chemical process for converting oil-soluble chlorophyll into its water-soluble form, known as chlorophyllin. pure-flavours.comddwcolor.com This alkaline hydrolysis reaction targets the ester bonds of the chlorophyll molecule, specifically cleaving the phytol (B49457) tail and the methyl ester group. nih.govwikipedia.org The reaction is typically carried out using a strong base, such as sodium hydroxide (B78521) (NaOH), in an aqueous or alcoholic solution. nih.govthoughtco.com
C₅₅H₇₂O₅N₄Mg (Chlorophyll a) + 2NaOH → C₃₄H₃₀O₅N₄MgNa₂ (Sodium Magnesium Chlorophyllin) + C₂₀H₃₉OH (Phytol) + CH₃OH (Methanol) nih.gov
This process not only increases water solubility but also serves as a purification step, as it helps remove naturally co-extracted, water-insoluble substances like waxes and carotenoids. pure-flavours.comddwcolor.com In enzymatic terms, a similar hydrolysis is naturally catalyzed by the enzyme chlorophyllase, which also removes the phytol tail to form chlorophyllide, the initial step in chlorophyll degradation within plants. wikipedia.orgpnas.orgnih.gov
Research has demonstrated the efficacy of saponification for chlorophyll removal and chlorophyllin production from microalgae. One study optimized this process for the microalgae Scenedesmus sp., achieving significant chlorophyll removal rates under specific conditions.
| Treatment Conditions | Chlorophyll Removal Rate (%) | Lipid Loss Rate (%) |
|---|---|---|
| 100% Methanol, 70°C, 1h | 75.2 | 18.5 |
| 100% Ethanol, 70°C, 1h | 82.5 | 15.2 |
| 100% Acetone, 70°C, 1h | 79.8 | 16.3 |
| 100% Methanol + 1% NaOH (1:4 v/v), 70°C, 1h | 92.3 | 12.8 |
| 100% Ethanol + 1% NaOH (1:4 v/v), 70°C, 1h | 92.1 | 11.5 |
| 100% Acetone + 1% NaOH (1:4 v/v), 70°C, 1h | 92.0 | 12.1 |
The data indicates that the addition of NaOH to an organic solvent significantly enhances the chlorophyll removal rate, with an ethanol-NaOH mixture proving highly effective. nih.gov
Direct Synthesis and Preparation of this compound Salts (e.g., Sodium this compound)
The direct synthesis of this compound salts, such as Sodium this compound, typically begins with the extraction of chlorophyll from plant sources rich in the pigment, including alfalfa, spinach, or nettles. fengchengroup.combiowaynutrition.com The extracted chlorophyll paste serves as the raw material for subsequent chemical modification.
The manufacturing process involves treating the purified chlorophyll extract with reagents like sodium hydroxide. fengchengroup.com This saponification step, as detailed previously, creates the water-soluble chlorophyllin molecule with carboxylate groups. The presence of sodium ions from the sodium hydroxide leads to the formation of the sodium salt of this compound. nih.gov Further treatment with magnesium compounds, such as magnesium phosphate, can also be part of the process to ensure the final product is the desired magnesium salt. fengchengroup.com The resulting product is a dark green, water-soluble powder. fengchengroup.combiowaynutrition.com
The properties of a typical commercially prepared Sodium this compound are summarized below.
| Property | Value |
|---|---|
| CAS Number | 11006-34-1 |
| Appearance | Water-soluble green powder |
| Molecular Formula | C₃₄H₃₁MgN₄Na₃O₆ |
| Molecular Weight | 722.86 g/mol |
| pH Range | 7-9 |
| Solubility | Soluble in water, alcohol, and glycerol |
| Melting Point | 218-224 °C |
This water-soluble derivative is valued for its stability and ease of use in various applications compared to the original oil-soluble chlorophyll.
Controlled Metal Exchange Reactions for Specific Metallochlorophyllin Synthesis
The central magnesium ion in the chlorophyllin molecule can be replaced by other metal ions through controlled metal exchange or transmetalation reactions. This derivatization is performed to produce specific metallochlorophyllins with enhanced stability and altered properties. oregonstate.edu The most common and well-studied derivatives include those containing copper, zinc, or iron. oregonstate.edu
The replacement of magnesium with a less reactive metal, such as copper, significantly increases the molecule's stability against degradation by acid, heat, and light. ddwcolor.com The synthesis of Sodium Copper Chlorophyllin (SCC), for example, can be achieved by first preparing chlorophyllin via saponification and then introducing a copper salt, like copper sulfate (B86663) (CuSO₄), into the reaction mixture. researchgate.net The copper ions displace the central magnesium ion to form the more stable copper chlorophyllin complex. nih.govresearchgate.net
Similarly, other metallochlorophyllins can be synthesized. A patented method describes the preparation of a chlorophyll iron magnesium salt by reacting sodium ferrous chlorophyllin with a magnesium salt solution. google.com This direct substitution reaction is carried out in an aqueous medium at room temperature with vigorous stirring, followed by aging to allow the reaction to complete. google.com
The general process for these metal exchange reactions involves two key stages:
Formation of Chlorophyllin : Chlorophyll is first converted to chlorophyllin through saponification to remove the phytol tail and create a water-soluble precursor.
Metal Substitution : A salt of the desired metal (e.g., copper sulfate, zinc chloride, ferrous sulfate) is added to the chlorophyllin solution. The metal ion from the salt then displaces the magnesium ion from the center of the porphyrin ring. oregonstate.eduresearchgate.net
| Metallochlorophyllin | Precursors | Key Reagent for Metal Exchange | Benefit of Derivatization |
|---|---|---|---|
| Sodium Copper Chlorophyllin (SCC) | Chlorophyllin, Sodium Hydroxide | Copper Sulfate (CuSO₄) researchgate.net | Enhanced stability to heat, light, and acid ddwcolor.com |
| Zinc Chlorophyll Derivatives | Chlorophyllin | Zinc Chloride (ZnCl₂) oregonstate.edu | Improved color retention in thermal processing oregonstate.edu |
| Iron Chlorophyllin Magnesium Salt | Sodium Iron Chlorophyllin | Magnesium Salts google.com | Creation of a mixed-metal complex |
These controlled reactions allow for the production of a range of metallochlorophyllin compounds tailored for specific applications where the properties of the native this compound may be limiting.
Advanced Analytical Techniques for Magnesium Chlorophyllin Characterization and Quantification
High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC for Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of chlorophylls (B1240455) and their derivatives from complex mixtures. researchgate.netint-res.com Reversed-phase (RP-HPLC) is the most common mode used, employing a nonpolar stationary phase (like C8 or C18) and a polar mobile phase. nih.govint-res.com This setup allows for the effective separation of various chlorophyll (B73375) species based on their polarity. int-res.com
The separation is influenced by the specific column and mobile phase composition. For instance, C18 columns are widely used for analyzing chlorophyll derivatives in foodstuffs. nih.gov The mobile phase often consists of solvent mixtures such as methanol/water, methanol/acetone, or combinations with buffers like ammonium acetate to improve peak shape and resolution. nih.govencyclopedia.pub Gradient elution, where the mobile phase composition is changed over the course of the analysis, is frequently used to separate a wide range of compounds with varying polarities within a single run. nih.govnasa.gov The use of pyridine-containing mobile phases with a C8 column has been shown to effectively resolve monovinyl and divinyl pairs of chlorophylls. int-res.com
Detection is typically achieved using photodiode array (PDA) or UV-Vis detectors, which monitor the eluate at specific wavelengths corresponding to the strong absorption bands of chlorophylls (the Soret band around 400-450 nm and the Q band around 650-670 nm). encyclopedia.pubnih.govoup.com
| Column Type | Mobile Phase Composition | Detection Wavelength(s) | Application | Reference |
|---|---|---|---|---|
| C18 RP-HPLC | Methanol:Water (97:3, v/v) with 1% acetic acid | 405 nm | Analysis of chlorophyll derivatives in foodstuffs (e.g., boiled bracken, chewing gum). | nih.gov |
| Luna® C18 RP-HPLC | Methanol:10 mM Ammonium Acetate (90:10, v/v) | Not Specified | Monitoring chlorophyllins in rat plasma. | nih.govencyclopedia.pub |
| C8 Reversed-Phase | Binary gradient with aqueous pyridine solution | Not Specified | Separation of polar and non-polar chlorophylls from marine phytoplankton. | int-res.com |
| HyPURITY C18 | Gradient of acetone, acetonitrile, and methanol | 660 nm | Determination of 15 chlorophylls and their derivatives in Gynostemma pentaphyllum Makino. | nih.gov |
Mass Spectrometry (MS) and Hyphenated Techniques (HPLC-MS) for Identification and Purity Assessment
Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and confirmation of magnesium chlorophyllin and its derivatives. When coupled with HPLC (HPLC-MS), it provides a powerful platform for separating complex mixtures and identifying individual components with high specificity and sensitivity. nih.gov
This hyphenated technique allows for the determination of molecular weights and provides structural information through fragmentation patterns. nih.gov Ionization techniques such as Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) are commonly used. nih.govnih.gov For example, HPLC/APCI-MS in both positive and negative ionization modes can differentiate between Mg-chelated pigments and their metal-free analogs. In positive mode, chlorophylls typically show a protonated molecular ion [M+H]⁺ and a fragment corresponding to the loss of the phytyl chain. nih.gov High-resolution mass spectrometry (HRMS) coupled with HPLC can confirm the identity of chlorophylls by providing exact mass measurements with very low error (e.g., <5 ppm), which helps in distinguishing between compounds with similar nominal masses. nih.govnih.gov This is crucial for purity assessment and the definitive identification of components in a sample. nih.gov
| Technique | Ionization Mode | Key Findings | Application | Reference |
|---|---|---|---|---|
| HPLC/APCI-MS | Positive (+) and Negative (-) | Allows for easy differentiation of Mg-chelated pigments from free bases. Provides structural features and molecular weight. | Identification of Mg-chelated chlorins and their analogs. | nih.gov |
| HPLC-hr ESI/APCI–MS2 | Not Specified | Identified 17 different chlorophyll compounds in green teas, including hydroxy-chlorophylls and hydroxy-pheophytins. | Characterizing chlorophyll profiles in different green tea varieties. | csic.es |
| LC-MS | APCI Positive Ion Mode | Identified and quantified 15 different chlorophyll derivatives based on retention time, absorption, and mass spectra. | Analysis of chlorophylls in traditional Chinese herbs. | nih.gov |
Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) for Magnesium Isotope Analysis
Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) is the state-of-the-art technique for high-precision measurement of isotope ratios. nih.govunibe.ch It combines an inductively coupled plasma source, which efficiently ionizes the sample, with a magnetic sector mass analyzer and multiple collectors that simultaneously measure different isotopes. unibe.ch This capability allows for the determination of subtle variations in the isotopic composition of elements like magnesium (²⁴Mg, ²⁵Mg, ²⁶Mg) with very high precision. researchgate.net For this compound analysis, the pigment is first purified, often using HPLC, and then digested to extract the central magnesium ion for isotopic analysis. nih.govescholarship.org This technique is crucial for studying isotopic fractionation in biological and geological systems. escholarship.org
MC-ICP-MS has enabled detailed studies into how photosynthetic organisms fractionate magnesium isotopes during the biosynthesis of chlorophyll. Research has shown that a slight but measurable mass-dependent fractionation occurs. escholarship.org
For instance, studies on the cyanobacterium Synechococcus elongatus revealed a depletion in the heavier magnesium isotopes (²⁵Mg and ²⁶Mg) in chlorophyll-a relative to the culture medium. escholarship.orggeologyscience.ru This fractionation is thought to occur during the insertion of magnesium into the protoporphyrin IX ring, a step mediated by the magnesium-chelatase enzyme. escholarship.orggeologyscience.ru
Conversely, other studies on C4 plants like maize have found a clear preference for heavy Mg-isotopes in chlorophyll-a, while C3 plants like garden cress showed a less marked preference. nih.govnih.gov This suggests that the carbon fixation pathway (C3 vs. C4) and the associated energy requirements might influence the degree of magnesium isotope fractionation. nih.govmdpi.com
| Organism/Plant Type | Key Finding on Isotope Fractionation | Proposed Mechanism | Reference |
|---|---|---|---|
| Cyanobacteria (Synechococcus elongatus) | Slight depletion of heavier isotopes (²⁵Mg, ²⁶Mg) in chlorophyll-a. | Chelation during intracellular processes, likely involving the magnesium-chelatase enzyme. | escholarship.orggeologyscience.ru |
| Maize (C4 Plant) | Clear preference for heavy Mg-isotopes in chlorophyll-a. | Higher production of ATP in C4 plants may reduce the kinetic barrier, allowing equilibrium fractionation to prevail during Mg incorporation. | nih.govnih.gov |
| Garden Cress (C3 Plant) | Less marked preference for heavy isotopes in chlorophyll-a compared to maize. | Different energy status in chloroplasts of C3 vs. C4 plants. | nih.govnih.gov |
| Marine Phytoplankton | Slight enrichment of heavier magnesium isotopes in various chlorophyll forms relative to seawater. | Mass-dependent fractionation among different species and chlorophyll forms. | rsc.org |
The study of magnesium isotopes in chlorophyll and other natural materials provides valuable insights into large-scale biogeochemical cycles. researchgate.net Since magnesium is a major element in the Earth's crust and hydrosphere, its isotopic composition can be used as a tracer for various geological and environmental processes. researchgate.netgeoscienceworld.org
Magnesium isotope analysis helps to trace the sources and sinks of magnesium in different reservoirs. For example, large Mg isotope fractionation occurs during continental weathering, where light isotopes are preferentially released into the hydrosphere while heavy isotopes are retained in weathered products. researchgate.net In marine environments, analyzing Mg isotopes in sediment pore-fluids can help differentiate between the formation of carbonate minerals (like dolomite) and clay minerals, as they incorporate magnesium isotopes differently. harvard.edu Understanding the isotopic fractionation associated with biological processes, such as chlorophyll synthesis, is essential for accurately interpreting the Mg isotopic record in sediments and reconstructing past environmental conditions and nutrient cycles. rsc.orgnih.govresearchgate.net
Spectrophotometric and Fluorometric Methodologies for Detection and Mechanistic Probing
Spectroscopic techniques are fundamental for the routine detection and quantification of this compound, as well as for probing its photophysical properties.
Spectrophotometry relies on the principle of light absorption. Chlorophylls have characteristic absorption spectra in the visible range, with a strong Soret band in the blue region (around 430 nm for chlorophyll a) and a Q band in the red region (around 662 nm for chlorophyll a). escholarship.org The concentration of chlorophyll in a sample can be determined by measuring the absorbance at these specific wavelengths and applying the Beer-Lambert law. This method is straightforward but less sensitive than fluorometry. vliz.be
Fluorescence Spectroscopy is a highly sensitive technique that involves exciting the chlorophyll molecule with light of a specific wavelength (typically blue light) and measuring the emitted light at a longer wavelength (typically in the red spectrum). vliz.becomm-tec.com The intensity of the fluorescence is directly proportional to the concentration of the pigment. comm-tec.com This method can detect chlorophyll a concentrations as low as 0.01 µg, making it significantly more sensitive than spectrophotometry and ideal for field studies of phytoplankton biomass. vliz.be It can also be used to study intermolecular interactions and energy relaxation mechanisms in chlorophyll solutions. iphy.ac.cn
Electrogenerated Chemiluminescence (ECL) is a technique where light is produced from excited states generated during electrochemical reactions. researchgate.netnih.gov Highly efficient and stable ECL signals have been obtained from aqueous solutions of magnesium chlorophyllins. nih.gov The mechanism often involves the annihilation of radical ions generated at the electrode surface. researchgate.netnih.gov ECL is a powerful tool for mechanistic probing of the redox properties of chlorophyllins. Furthermore, its high sensitivity and low background noise have been exploited to develop novel detection methods, such as a sensor for aflatoxin B1, where the toxin quenches the ECL signal of this compound. researchgate.netnih.gov
| Technique | Principle | Advantages | Applications | Reference |
|---|---|---|---|---|
| Spectrophotometry | Measures light absorption at specific wavelengths (Soret and Q bands). | Simple, straightforward quantification. | Routine quantification of chlorophyll in extracts. | escholarship.org |
| Fluorescence Spectroscopy | Measures emitted light (fluorescence) after excitation at a specific wavelength. | Very high sensitivity (down to ~0.01 µg), suitable for low concentrations. | Quantification of chlorophyll in oceanic samples, studying photophysics. | vliz.bestanford.edu |
| Electrogenerated Chemiluminescence (ECL) | Luminescence is generated from electrochemically produced radical ions. | High sensitivity, low background, provides redox information. | Mechanistic studies, sensitive detection of other molecules (e.g., toxins). | researchgate.netnih.gov |
Biochemical Interactions and Mechanistic Elucidations in Vitro and in Silico Investigations
Molecular Binding and Complex Formation Studies with Organic and Inorganic Species
Magnesium chlorophyllin exhibits a significant capacity for molecular binding and the formation of complexes with a variety of organic and inorganic molecules. This property is largely attributed to the planar porphyrin ring structure and the centrally located magnesium ion. The extended π-electron system of the porphyrin ring facilitates non-covalent interactions, such as π-π stacking and van der Waals forces, with other planar aromatic molecules.
A notable area of research has been the interaction of chlorophyllin with carcinogens. Studies have demonstrated that chlorophyll (B73375) and its derivatives can form tight molecular complexes with carcinogens like polyaromatic hydrocarbons found in tobacco smoke, heterocyclic amines from cooked meat, and aflatoxin-B1 oregonstate.edu. The formation of these complexes is a critical mechanism in chlorophyllin's ability to neutralize the harmful effects of these substances, as it can interfere with their gastrointestinal absorption and reduce their bioavailability to target tissues oregonstate.edu.
Theoretical studies have provided deeper insights into these interactions. For instance, the coordination of aflatoxin B₁ with chlorophyll a has been studied at a theoretical level, revealing that the interaction is energetically favorable. A charge transfer from aflatoxin B₁ to the central magnesium cation of the chlorophyll molecule has been shown nih.gov. These interactions are primarily non-covalent and can be quite strong, with calculated interaction energies of up to -20 kcal/mol, involving both electrostatic attractions and van der Waals forces nih.gov.
The central magnesium ion in chlorophyllin plays a crucial role in its coordination chemistry. The Mg²⁺ ion is a Lewis acid and can form coordination bonds with Lewis bases, which are molecules or ions with a pair of unshared electrons available for donation nih.gov. This allows for the axial coordination of various ligands to the magnesium ion, which is chelated equatorially by the tetrapyrrolic macrocycle. The coordination number of the central Mg²⁺ ion in magnesium porphyrins and chlorophylls (B1240455) can be five or six, depending on the strength of the ligand nih.gov. Water molecules, for example, can act as axial ligands to the magnesium ion.
The interaction of this compound is not limited to organic molecules. The central magnesium ion can be replaced by other metal ions, such as copper or zinc, to form other metallo-chlorophyll derivatives oregonstate.edu. While the primary focus of many studies has been on organic molecules, the coordination chemistry of the magnesium ion suggests potential interactions with various inorganic species as well. For instance, the presence of magnesium has been shown to have a complex interplay with other cations like calcium, potassium, and manganese in biological systems, suggesting competitive or synergistic binding effects in certain contexts mdpi.com.
Table 1: Molecular Interactions of this compound with Various Species
| Interacting Species | Type of Interaction | Key Findings |
|---|---|---|
| Aflatoxin B₁ | Non-covalent complex formation | Forms a tight molecular complex, interfering with its absorption. Involves electrostatic attractions and van der Waals forces oregonstate.edunih.gov. |
| Polyaromatic Hydrocarbons | Non-covalent complex formation | Forms tight molecular complexes, potentially reducing carcinogenicity oregonstate.edu. |
| Heterocyclic Amines | Non-covalent complex formation | Binds to these carcinogens, which may limit their bioavailability oregonstate.edu. |
| Water | Axial coordination | Water molecules can act as axial ligands to the central magnesium ion nih.gov. |
| Divalent Cations (e.g., Ca²⁺, K⁺) | Competitive/Synergistic Binding | The presence of Mg²⁺ can influence the uptake and binding of other cations in biological systems mdpi.com. |
Electron Donor-Acceptor Properties and Radical Ion Annihilation Mechanisms
This compound, much like its parent compound chlorophyll, possesses distinct electron donor-acceptor properties, which are fundamental to its biochemical functions. The conjugated π-electron system of the porphyrin ring allows it to efficiently absorb light energy and participate in electron transfer reactions. This characteristic is central to the role of chlorophyll in photosynthesis, where it acts as the primary electron donor in the photosystem II complex, initiating the electron transport chain researchgate.net.
The electron donor capacity of this compound is facilitated by the central magnesium ion, which helps to stabilize the electronic transitions within the molecule upon light absorption, ensuring efficient energy transfer researchgate.net. When excited by light or other energy sources, this compound can donate an electron to a suitable acceptor molecule, forming a radical cation (chlorophyllin•+). Conversely, it can also accept an electron, forming a radical anion (chlorophyllin•-).
A significant manifestation of these properties is observed in the phenomenon of electrogenerated chemiluminescence (ECL). Research on this compound a has shown that it can produce a highly efficient and stable ECL signal in aqueous solutions. Mechanistic studies have indicated that this ECL emission results from a process known as radical ion annihilation researchgate.net. In this process, the electrochemically generated radical cation and radical anion of this compound a react with each other, leading to the formation of an excited state of the molecule, which then decays to the ground state by emitting light.
Furthermore, the interaction of this compound with other molecules can be influenced by its redox properties. The generation of reactive oxygen species (ROS) by this compound under certain conditions is another consequence of its electron transfer capabilities. For example, under ultrasonic irradiation, this compound can act as a sonosensitizer, leading to the formation of ROS such as the hydroxyl radical (•OH) and singlet oxygen (¹O₂) nih.gov. This process involves the transfer of energy or electrons from the excited chlorophyllin molecule to molecular oxygen or water.
Enzymatic Modulation and Inhibition Studies (e.g., cytochrome P450 enzymes)
This compound and its derivatives have been shown to modulate the activity of certain enzyme systems, with a significant focus on the cytochrome P450 (CYP) family of enzymes. These enzymes are crucial for the metabolism of a wide range of xenobiotics, including drugs and carcinogens.
In vitro studies have demonstrated that chlorophyllin can act as a non-specific inhibitor of several cytochrome P450 activities nih.gov. This inhibition has been observed for various P450-mediated reactions, including ethoxyresorufin O-deethylation, benzyloxyresorufin O-debenzylation, coumarin (B35378) 7-hydroxylation, 7-ethoxycoumarin (B196162) O-deethylation, benzo[a]pyrene (B130552) 3-hydroxylation, and chlorzoxazone (B1668890) 6-hydroxylation nih.gov.
The mechanism of this inhibition appears to be multifaceted. Besides acting as a competitive or non-competitive inhibitor, chlorophyllin has been found to cause the destruction of spectrally detectable P450 in microsomes and in reconstituted systems containing purified P450, particularly in the presence of an NADPH-generating system nih.gov. This suggests that the inhibition may, in part, be due to the inactivation of the enzyme.
The inhibitory effect of chlorophyllin on CYP enzymes is considered a significant contributor to its antigenotoxic properties. By inhibiting the P450 enzymes responsible for the metabolic activation of pro-carcinogens into their ultimate carcinogenic forms, chlorophyllin can reduce the extent of DNA damage and subsequent mutagenesis nih.gov. Interestingly, a comparison of the apparent inhibitory constant (Ki) for P450 inactivation with the constants for the formation of molecular complexes between chlorophyllin and carcinogens like 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) suggests that P450 inhibition is likely the dominant mechanism of its protective effect nih.gov.
Table 2: Inhibition of Cytochrome P450 Activities by Chlorophyllin
| Cytochrome P450 Mediated Activity | Effect of Chlorophyllin |
|---|---|
| Ethoxyresorufin O-deethylation | Inhibition nih.gov |
| Benzyloxyresorufin O-debenzylation | Inhibition nih.gov |
| Coumarin 7-hydroxylation | Inhibition nih.gov |
| 7-Ethoxycoumarin O-deethylation | Inhibition nih.gov |
| Benzo[a]pyrene 3-hydroxylation | Inhibition nih.gov |
| Chlorzoxazone 6-hydroxylation | Inhibition nih.gov |
In Vitro and In Silico Assessment of Anti-Biofilm Mechanisms
Recent research has highlighted the potential of this compound as an agent against bacterial biofilms, which are structured communities of bacteria encapsulated in a self-produced matrix of extracellular polymeric substances (EPS).
In vitro studies have demonstrated the anti-biofilm activity of chlorophyllin against Streptococcus mutans, a primary causative agent of dental caries. Chlorophyllin has been shown to reduce the biofilm strength of S. mutans isolates nih.gov. A key mechanism underlying this effect is the interference with the production of EPS. Fourier Transform Infrared Spectrometer (FTIR) analysis of the EPS from S. mutans treated with chlorophyllin revealed a reduction in the number of functional groups, indicating an alteration of the biofilm matrix mdpi.com.
In silico molecular docking studies have provided further insights into the anti-biofilm mechanism of chlorophyllin. These studies have shown that chlorophyllin can bind to the antigen I/II (AgI/II) protein of S. mutans nih.gov. The AgI/II protein is a key adhesin that plays a crucial role in the initial attachment of the bacteria to tooth surfaces and the subsequent formation of biofilms. The binding of chlorophyllin to this protein can potentially block its function, thereby inhibiting biofilm formation. The docking analysis revealed a significant binding affinity, with a negative Gibbs score (S-score) of -9.8261 kcal/mol, indicating a stable interaction mdpi.com.
The anti-biofilm activity of chlorophyllin is not limited to S. mutans. In combination with the cationic permeabilizer polyethylenimine (PEI), chlorophyllin has shown efficacy against biofilms of the opportunistic pathogen Pseudomonas aeruginosa nih.gov. The proposed mechanism involves the destabilization of the biofilm matrix components, such as extracellular DNA (eDNA) and proteins, by the cationic PEI, which allows for deeper penetration of chlorophyllin into the biofilm to exert its antimicrobial effects upon photoactivation nih.gov.
Table 3: In Silico Docking of Chlorophyllin with Streptococcus mutans Adhesin Protein
| Target Protein | Ligand | Docking Score (S-score, kcal/mol) | Root Mean Square Deviation (RMSD) | Key Finding |
|---|---|---|---|---|
| Antigen I/II (AgI/II) | Chlorophyllin | -9.8261 | 1.7033 | Potential inhibition of bacterial adhesion and biofilm formation mdpi.com. |
Table 4: List of Chemical Compounds
| Compound Name |
|---|
| 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) |
| Aflatoxin B₁ |
| Benzo[a]pyrene |
| Chlorzoxazone |
| Coumarin |
| Ethoxyresorufin |
| This compound |
| Polyethylenimine (PEI) |
| Benzyloxyresorufin |
| 7-Ethoxycoumarin |
| Copper |
| Zinc |
| Calcium |
| Potassium |
| Manganese |
Environmental Remediation and Biotechnological Research Applications
Utilization as a Natural Chelating Agent for Heavy Metal Sequestration and Detoxification in Environmental Systems
Heavy metal pollution poses a significant threat to ecosystems and health due to the non-degradable nature and tendency of these elements to bioaccumulate. sietjournals.com Natural chelating agents like chlorophyll (B73375) and its derivatives are being explored as a promising, eco-friendly alternative to traditional remediation methods. sietjournals.comresearchgate.net These compounds can form stable complexes with heavy metals, which can reduce their bioavailability and toxicity in the environment. sietjournals.comresearchgate.net The process involves the replacement of the central magnesium ion in the chlorophyllin molecule with a heavy metal ion, effectively sequestering it. nih.gov This property is attributed to the delocalized π-electrons within the porphyrin ring structure that can chelate dozens of different elements. researchgate.net
The chelation process can be a crucial step in detoxification, as the resulting metal-chlorophyll complexes may be more readily removed from environmental systems than the free metal ions. researchgate.net Plants naturally utilize various chelating molecules, such as phytochelatins and metallothioneins, to sequester heavy metals into vacuoles, mitigating their toxic effects. nih.govnih.gov The study of magnesium chlorophyllin builds upon these natural detoxification pathways, aiming to harness its chelating power for broader environmental applications.
To understand the mechanics of heavy metal sequestration by chlorophyll-based molecules, researchers employ computational methods like Density Functional Theory (DFT). sietjournals.comresearchgate.net DFT is a powerful tool used to analyze the electronic structure, stability, and bonding characteristics of the complexes formed between chlorophyllin and various metal ions. sietjournals.comresearchgate.netrsc.org
Studies using DFT have explored chlorophyll's potential in sequestering heavy metals such as lead (Pb), mercury (Hg), cadmium (Cd), and arsenic (As). sietjournals.com Theoretical calculations have been performed to investigate the substitution of the central magnesium (Mg²⁺) ion with other transition metals like chromium (Cr²⁺), iron (Fe²⁺), and nickel (Ni²⁺). researchgate.net These studies have found that the binding energies for these transition metals within the chlorophyll structure are stronger than for the original Mg²⁺ ion, particularly in the case of Ni²⁺. researchgate.net The process of replacing magnesium with these other metals was determined to be exergonic, meaning it is energetically favorable and likely to occur spontaneously under the right conditions. researchgate.net This research provides a theoretical foundation for the use of chlorophyll derivatives as effective agents for heavy metal remediation. sietjournals.comresearchgate.net
Table 1: Theoretical Study of Metal Substitution in Chlorophyll This table presents findings from DFT studies on the energetic favorability of replacing the central magnesium ion in chlorophyll with other transition metal ions.
| Metal Ion | Key Finding from DFT/TD-DFT Studies | Reference |
|---|---|---|
| Cr²⁺, Fe²⁺, Ni²⁺ | The binding energies of these ions are stronger than Mg²⁺, with Ni²⁺ being the strongest. | researchgate.net |
| Cr²⁺, Fe²⁺, Ni²⁺ | The Mg-substitution process is exergonic (energetically favorable) in both gas phase and acetonitrile. | researchgate.net |
| General Heavy Metals | DFT is used to analyze electronic structure and bonding to develop sustainable remediation strategies. | sietjournals.comresearchgate.net |
Another avenue for the environmental application of this compound is its use in conjunction with clay minerals. Clay minerals are natural, non-toxic, and inexpensive materials widely recognized for their ability to adsorb pollutants due to their large surface area and cation exchange capacity. jwent.net Modifying these clays can enhance their effectiveness in removing a wider range of contaminants. jwent.netmdpi.com
Research has demonstrated the potential of amending clays, such as montmorillonite, with chlorophyll to create stable adsorbents for environmental remediation. nih.gov While much of this specific research has focused on organic pollutants like benzene, the principles are applicable to other contaminants. nih.gov The addition of chlorophyll to the clay surfaces increases the available binding sites for pollutants. nih.gov In silico simulations have helped to elucidate the adsorption mechanisms, confirming that amending clays with chlorophyll enhances the adsorption of contaminants through forces like aromatic π-π stacking. nih.gov Furthermore, chlorophyll bound to clay minerals has shown resistance to photodegradation, which increases the stability and longevity of these novel sorbents for use in environmental decontamination efforts. nih.gov
Development as a Dietary Marker for Detection Systems (e.g., fecal fluorescence in agricultural contexts)
In the field of food safety, particularly within the meat processing industry, the rapid detection of fecal contamination on carcasses is crucial to prevent foodborne illnesses. iastate.eduresearchgate.net A novel approach utilizes the fluorescent properties of chlorophyll degradation products found in the feces of herbivores. iastate.eduiastate.edu When animals consume green plants, the chlorophyll is broken down in their gastrointestinal tract into highly fluorescent metabolites. iastate.edu This natural fluorescence can serve as a marker for fecal matter, allowing for real-time, noninvasive detection using fluorescence spectroscopy. iastate.eduiastate.edu
However, the natural levels of these fluorophores can be insufficient for reliable detection, especially in animals fed diets low in fresh forage. researchgate.netnih.gov To address this, research has focused on supplementing animal feed with chlorophyll-based markers to enhance the fluorescent signal of their feces. researchgate.netnih.gov this compound has been identified as a particularly effective marker for this purpose. researchgate.netnih.gov
Studies have compared the efficacy of different chlorophyllin compounds, including those containing magnesium (Mg), iron (Fe), and zinc (Zn). researchgate.netnih.gov In experiments with both poultry and sheep, the addition of this compound to their diet resulted in the most intense fluorescent signal in the feces compared to other chlorophyllin types and control groups. researchgate.netnih.gov The main fluorescence emission peak for these markers is consistently observed around 670-685 nm. researchgate.netnih.govusda.gov This enhanced and specific signal makes it easier to distinguish fecal contamination from the natural background fluorescence of meat tissues, thereby improving the accuracy and reliability of automated detection systems in abattoirs. iastate.edunih.gov
Table 2: Comparative Fluorescence Intensity of Fecal Matter from Hens Supplemented with Different Chlorophyllin Markers This table shows the relative increase in fluorescence intensity of feces from hens after 7 days of dietary supplementation with various chlorophyllin markers, compared to a control diet.
| Dietary Marker (1 g/kg of DM) | Approximate Increase in Fluorescence Intensity (vs. Control) | Emission Peak Wavelength | Reference |
|---|---|---|---|
| Iron (Fe) Chlorophyllin | 14.8x | ~670 nm | researchgate.net |
| Magnesium (Mg) Chlorophyllin | 12.8x | ~670 nm | researchgate.net |
| Zinc (Zn) Chlorophyllin | 6.9x | ~670 nm | researchgate.net |
| Control (No Marker) | Baseline | ~670 nm | researchgate.net |
Table 3: Relative Fluorescence Intensity in Feces of Sheep Supplemented with Chlorophyll-Based Markers This table ranks the fluorescence intensity observed in the feces of sheep fed different chlorophyll-based markers.
| Dietary Marker (2 g/day) | Relative Fluorescence Intensity Ranking (Highest to Lowest) | Emission Peak Wavelength | Reference |
|---|---|---|---|
| This compound (MgC) | 1 (Most Intense) | ~685 nm | nih.gov |
| Zinc Chlorophyllin (ZnC) | 2 | ~685 nm | nih.gov |
| Iron Chlorophyllin (FeC) | 3 | ~685 nm | nih.gov |
| Spirulina (Chlorophyll a) | 4 | ~685 nm | nih.gov |
| Control (Con) | 5 (Least Intense) | ~685 nm | nih.gov |
Emerging Research Frontiers in Magnesium Chlorophyllin Science
Exploration of Undiscovered Biochemical Pathways
The biochemical journey of magnesium chlorophyllin and its parent molecule, chlorophyll (B73375), following consumption is complex and not fully elucidated. While it is known that the central magnesium ion is crucial for the structure and function of chlorophyll in photosynthesis, its metabolic fate and the specific pathways its derivatives engage in within mammalian systems are frontiers of ongoing research. wikipedia.orglongdom.org
Current knowledge indicates that only a small fraction (approximately 1-3%) of ingested chlorophyll is absorbed, with the majority undergoing significant transformation by gut microbiota and being excreted as metabolites like pheophytin and pyropheophytin. oregonstate.edu However, the precise mechanisms of absorption for the fraction that does enter circulation, and its subsequent distribution and interaction with cellular machinery, remain largely unmapped.
Emerging research is focused on several key questions:
Metabolic Enzymes and Transporters: Identifying the specific enzymes and transport proteins responsible for the uptake and metabolism of chlorophyllin derivatives in the gastrointestinal tract and their transport into systemic circulation is a primary objective.
Cellular Signaling: Beyond its known ability to form complexes with certain molecules, researchers are investigating whether this compound or its metabolites can directly influence cellular signaling pathways. In plants, magnesium itself is a critical signaling ion, regulating enzymes involved in carbon fixation and responding to the cell's energetic status. nih.gov Exploring analogous roles in mammalian cells is a nascent field of inquiry.
Interaction with the Microbiome: The gut microbiome plays a clear role in chlorophyll breakdown. oregonstate.edu Future studies aim to characterize the specific microbial species involved and the full spectrum of metabolites they produce. Understanding this interaction could reveal how diet and microbial composition influence the bioactivity of chlorophyllin.
Oxidative Stress Response: In plants, magnesium deficiency can induce oxidative stress. mdpi.com Researchers are exploring the biochemical pathways through which this compound might modulate oxidative stress responses in animal models, potentially identifying novel mechanisms of action.
The complexity of magnesium homeostasis and its involvement in over 300 enzymatic reactions suggest that the bioactivity of its chlorophyllin derivative may be far more intricate than currently understood. wikipedia.orgnih.gov
Novel Synthetic Routes for this compound Analogues
The creation of chlorophyllin analogues through chemical synthesis is a vibrant area of research, aimed at enhancing stability, solubility, and functionality for various applications. This compound itself is a semi-synthetic compound derived from natural chlorophyll by removing the phytol (B49457) tail to impart water solubility. oregonstate.edu The field is advancing by developing novel routes to create a diverse library of related compounds.
The core of this research involves the chemical modification of the porphyrin ring, the central metal ion, and peripheral functional groups. A significant body of work has focused on creating chlorins—the dihydroporphyrin macrocycle at the core of chlorophyll—from more readily available porphyrins through methods like hydrogenation, cycloaddition, and annulation. acs.org
More specific synthetic strategies often start with chlorophyll-a extracted from natural sources like cyanobacteria. nih.govoup.com These routes involve a series of controlled chemical reactions to produce specific analogues. For instance, the conversion of chlorophyll-a to chlorophyll-c derivatives has been achieved through a multi-step process involving metalation (e.g., with zinc to facilitate oxidation), oxidation, reduction, and dehydration reactions. nih.gov These modifications alter the π-conjugation of the molecule, thereby tuning its light-absorbing properties. nih.gov
Below is a table summarizing some reported synthetic transformations used to create chlorophyllin analogues.
| Starting Material | Key Reagents/Steps | Intermediate/Final Product | Purpose of Modification |
| Chlorophyll-a | 1. Refluxing collidine 2. H2SO4/MeOH (transesterification) | Methyl Pyropheophorbide-a | Removal of magnesium and phytol tail; preparation of a stable precursor. oup.com |
| Methyl Pyropheophorbide-a | 1. Zinc metalation 2. DDQ (oxidation) 3. Acid (demetalation) | Methyl Pyroprotopheophorbide-a | Creation of a porphyrin from a chlorin (B1196114) by introducing a double bond. oup.com |
| Copper-Chlorophyllin | 1. Aqueous HCl (demetalation) 2. Esterification 3. Amidation with N,N-dimethyldipropane-1,3-diamine | Positively-charged photosensitizers | To enhance binding to cell membranes for applications like photodynamic therapy. scielo.brresearchgate.net |
| Chlorophyll-a Derivatives | Mg(ClO4)2, pyridine | Magnesium-complexed substrates | Re-insertion of magnesium into a modified porphyrin ring. researchgate.net |
These synthetic endeavors are not merely academic; they are crucial for developing novel photosensitizers, catalysts, and functional biomaterials based on the versatile chlorophyll scaffold. scielo.br
Advanced Computational Modeling for Molecular Interactions
Computational chemistry has become an indispensable tool for probing the molecular interactions of this compound at a level of detail that is often inaccessible through experimental methods alone. These in-silico approaches provide profound insights into the molecule's structure, dynamics, and interactions with its environment, such as proteins and solvents.
A range of computational techniques is being applied:
Molecular Dynamics (MD) Simulations: MD simulations are used to model the behavior of chlorophyll and its derivatives over time. These simulations have been instrumental in studying the structural and dynamic properties of the chlorin ring in various solvents, revealing how the central magnesium ion coordinates with solvent molecules like water and methanol. nih.govacs.org They are also used to investigate the subtle conformational changes within chlorophyll-binding proteins that influence the pigment's function. concordia.ca
Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach combines the accuracy of quantum mechanics for the electronically active part of the system (like the chlorophyllin molecule) with the efficiency of classical molecular mechanics for the surrounding environment (like a protein or solvent). QM/MM simulations are particularly useful for studying phenomena that involve changes in electronic structure, such as light absorption and energy transfer processes between chlorophyllin and other molecules. nih.gov
Ab Initio Methods: High-level quantum chemical calculations, such as ab initio molecular orbital/configuration interaction (MO/CI) methods, are employed to predict the spectroscopic properties of magnesium chlorin and its derivatives. rsc.org These calculations can accurately simulate absorption spectra and explain how factors like solvent coordination shift the energy levels and charge distribution on the magnesium atom, thereby altering the molecule's color and photophysical behavior. rsc.org
Docking and Structural Modeling: Computational models are used to understand enzymatic processes, such as the insertion of magnesium into the porphyrin ring by the enzyme magnesium chelatase. whiterose.ac.uk By modeling the enzyme's active site, researchers can predict how the substrate (protoporphyrin IX) binds and identify key amino acid residues involved in catalysis and the delivery of the magnesium ion. whiterose.ac.uk
The following table highlights the application of these advanced computational methods in this compound research.
| Computational Method | System Studied | Key Insights Gained |
| Molecular Dynamics (MD) | Chlorophyll a in water, methanol, and benzene | Characterization of solvent coordination to the central Mg atom; structural and dynamic properties of the chlorin ring. acs.org |
| MD Simulations | Water-Soluble Chlorophyll-binding Protein | Elucidation of small conformational changes in the protein environment affecting the pigment; mapping of protein free energy landscapes. concordia.ca |
| Ab Initio QMCF-MD | Magnesium-porphyrin in water | Detailed hydration patterns, showing the significant influence of the Mg(II) ion on the surrounding water structure. nih.gov |
| Semi-empirical & Ab Initio MO/CI | Magnesium chlorin and various chlorophylls (B1240455) | Simulation of absorption spectra; prediction of solvent-induced spectroscopic shifts. rsc.org |
| QM/MM Simulations | Peridinin-Chlorophyll a-Protein | Assessment of force fields for describing chromophore dynamics; calculation of site energies for pigments within the protein. nih.gov |
| Structural Modeling & Mutagenesis | ChlH subunit of Magnesium Chelatase | Identification of the active site cavity and a potential channel for magnesium delivery or proton abstraction during catalysis. whiterose.ac.uk |
These computational studies are crucial for interpreting experimental data and guiding the design of new chlorophyllin-based molecules with tailored properties.
Integration of this compound Research into Broader Bioinorganic Chemistry and Environmental Science Paradigms
The study of this compound is increasingly transcending its traditional boundaries, becoming integrated into the broader fields of bioinorganic chemistry and environmental science.
Bioinorganic Chemistry: Magnesium's role in chlorophyll is a cornerstone of bioinorganic chemistry, exemplifying how nature selects a specific metal ion for a unique biological function. The magnesium(II) ion is ideally suited for the porphyrin ring due to its size, charge, and redox-inert nature, which are critical for the photophysical processes of photosynthesis. drpress.org Research into the mechanism of magnesium chelatase, the multi-subunit enzyme that inserts Mg²⁺ into protoporphyrin IX, provides a fascinating case study in metalloenzyme function, revealing complex ATP-dependent mechanisms for activating a substrate and catalyzing metal insertion. whiterose.ac.uknih.gov Furthermore, the synthetic replacement of magnesium with other metals like copper or zinc to create more stable chlorophyllin derivatives is a direct application of bioinorganic principles to modulate the properties of a natural cofactor. oregonstate.eduresearchgate.net The unique ability of magnesium to tune the electronic properties of the porphyrin ring to allow for highly efficient energy transfer is a key topic that highlights the subtle interplay between a metal center and a macrocyclic ligand. stackexchange.com
Environmental Science: The chlorophyll life cycle is fundamental to global ecosystem health, and understanding the role of magnesium within this cycle has significant environmental implications.
Agriculture and Soil Science: Magnesium is an essential macronutrient for crops, and its availability in soil directly impacts photosynthetic efficiency, plant growth, and crop yield. nih.gov Research into magnesium's role in chlorophyll synthesis and degradation informs fertilization strategies to combat magnesium deficiency, a widespread agricultural issue that can lead to reduced productivity. mdpi.comjournalssystem.com
Ecophysiology: The concentration of magnesium in plant tissues and its allocation to chlorophyll can be influenced by environmental stressors like light intensity and drought. nih.govjournalssystem.com Studying these relationships helps scientists understand how plants adapt to changing environmental conditions.
Biogeochemical Cycling: The study of stable magnesium isotope fractionation in chlorophyll provides a novel tool for environmental scientists. Differences in the isotopic composition of magnesium in plants can offer insights into metabolic pathways, nutrient sources, and the physiological responses of ecosystems to environmental change. mdpi.com
By situating this compound research within these broader paradigms, scientists can leverage fundamental chemical principles to address pressing environmental and agricultural challenges.
Q & A
Q. What is the molecular structure of Magnesium Chlorophyllin, and how does it differ from natural chlorophyll?
this compound is a semi-synthetic, water-soluble derivative of chlorophyll. Unlike natural chlorophyll, which contains a magnesium ion at the center of its porphyrin ring and a hydrophobic phytol chain, this compound replaces the phytol chain with hydrophilic groups (e.g., sodium salts) but retains magnesium as the central metal ion . This structural modification enhances its solubility and stability in aqueous environments, making it suitable for experimental applications in biological systems. Analytical techniques like Fourier transform infrared (FTIR) spectroscopy and X-ray crystallography are commonly used to confirm its structure .
Q. What experimental models are used to study the chemopreventive effects of this compound?
Rodent models and human clinical trials are standard for evaluating chemoprevention. For example, a randomized, double-blind, placebo-controlled trial in Qidong, China, demonstrated that 100 mg this compound administered three times daily reduced urinary aflatoxin-N7-guanine adducts (a biomarker for liver cancer risk) by 55% over 4 months. This study used immunoaffinity chromatography coupled with liquid chromatography–electrospray mass spectrometry (LC-ES/MS) for biomarker quantification . In vitro models, such as hepatocyte cultures, are also employed to assess mechanisms like antioxidant activity and carcinogen-DNA adduct inhibition .
Q. How is this compound synthesized, and what are the critical steps in its preparation?
Synthesis involves:
Extraction : Chlorophyll is isolated from biomass (e.g., spinach or algae) using solvent extraction.
Demetalation : Magnesium is removed via acid treatment (e.g., HCl).
Remetalation : Magnesium or other metal ions (e.g., copper) are reintroduced via reaction with metal salts (e.g., MgSO₄).
Saponification : Alkaline hydrolysis replaces the phytol chain with hydrophilic groups (e.g., sodium hydroxide), yielding water-soluble derivatives . Quality control involves UV-Vis spectroscopy (e.g., absorbance at 405 nm) and HPLC to verify purity .
Advanced Research Questions
Q. How does this compound interact with human serum albumin (HSA), and what are the implications for bioavailability?
Studies using FTIR and circular dichroism (CD) spectroscopy show that this compound binds non-specifically to HSA, reducing α-helix content from 55% (free HSA) to 40–41% and increasing β-structure. The binding constant (K = 2.9 × 10⁴ M⁻¹) suggests moderate affinity, which may influence its pharmacokinetics and tissue distribution. These interactions are critical for designing drug-delivery systems or understanding competitive binding with other ligands .
Q. How can researchers resolve contradictions in the mutagenic-modifying effects of this compound?
this compound exhibits dual behavior: it reduces mutagenicity of aflatoxins by forming complexes that block DNA adduct formation but potentiates mutagenicity of nitrosamines (e.g., NNK) at low concentrations. To address this, dose-response assays (Ames test) and mechanistic studies (e.g., competitive binding assays) are essential. For example, replacing this compound with hemin (another porphyrin) can clarify whether mutagenicity modulation depends on the central metal ion or porphyrin structure .
Q. How is terahertz (THz) spectroscopy applied to characterize this compound’s intermolecular vibrations?
THz time-domain spectroscopy (0.2–3.0 THz) reveals low-frequency vibrational modes unique to this compound’s crystal structure. For instance, a 1.82-THz absorption peak correlates with hydration-dependent molecular rearrangements. This technique complements Raman spectroscopy and mass spectrometry for quantitative analysis and quality control in synthetic batches .
Methodological Notes
- Contradictory Data Analysis : Use isothermal titration calorimetry (ITC) to compare binding affinities of this compound with different carcinogens .
- Advanced Synthesis : Optimize remetalation steps using MgCl₂ instead of MgSO₄ to reduce sulfate contamination .
- Bioavailability Studies : Employ Caco-2 cell monolayers to simulate intestinal absorption and assess permeability coefficients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
